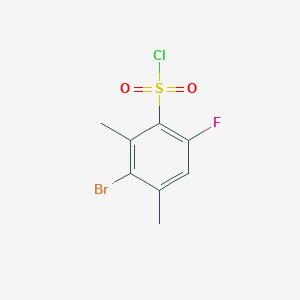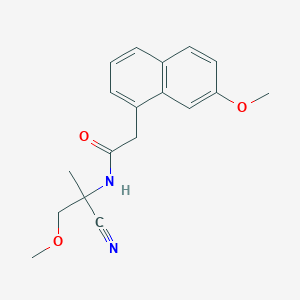
3-Bromo-6-fluoro-2,4-dimethylbenzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-Bromo-6-fluoro-2,4-dimethylbenzenesulfonyl chloride" is a chemical entity that is not directly studied in the provided papers. However, the papers do discuss related compounds and reactions that can provide insights into the synthesis, molecular structure, and chemical properties of similar sulfonyl-containing compounds and their halogenated derivatives .
Synthesis Analysis
The synthesis of halogenated sulfonyl compounds can involve various strategies, including bromination and dehydrobromination reactions, as seen in the synthesis of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate . This compound was synthesized through a controlled bromination process, which is a common method for introducing bromine into organic molecules. Similar methods could potentially be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of halogenated sulfonyl compounds can be complex and is often determined using X-ray crystallography. For instance, the structure of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate was confirmed through this technique . The presence of halogens and the sulfonyl group can influence the geometry and electronic distribution within the molecule, affecting its reactivity and physical properties.
Chemical Reactions Analysis
The reactivity of halogenated sulfonyl compounds can vary depending on the nature of the halogen and the reaction conditions. SNAr (nucleophilic aromatic substitution) reactions are common for these types of compounds, as demonstrated by the study of various 6-halopurine nucleosides . The reactivity order for different halogens in these reactions was found to be influenced by the nucleophile and the reaction environment. Additionally, the presence of a sulfonyl group can enhance the electrophilic character of the adjacent carbon, facilitating nucleophilic attacks .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated sulfonyl compounds are influenced by their molecular structure. The presence of halogens can affect the compound's boiling point, solubility, and stability. For example, the thermal decomposition of 2-bromo-4,4'-dinitro-3'-(dimethylsulfinio)-2'-biphenolate was studied, revealing the formation of different decomposition products . The electronic effects of the sulfonyl and halogen groups can also impact the acidity and basicity of the compound, as seen in the titration of 6-halopurine nucleosides with TFA .
Mecanismo De Acción
Target of Action
Mode of Action
Based on its structure, it may participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation . The bromine atom in the compound can be replaced by other groups in a substitution reaction, leading to the formation of new compounds.
Biochemical Pathways
It’s worth noting that similar compounds are often used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds .
Result of Action
Propiedades
IUPAC Name |
3-bromo-6-fluoro-2,4-dimethylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClFO2S/c1-4-3-6(11)8(14(10,12)13)5(2)7(4)9/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRECROJKJLBYAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Br)C)S(=O)(=O)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClFO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Hydroxy-2-[(3-methoxyphenyl)methylene]-7-[(3-methylpiperidyl)methyl]benzo[b] furan-3-one](/img/structure/B3020706.png)
![N-(2,6-dimethylphenyl)-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B3020707.png)
![1-((2-chloro-6-fluorobenzyl)thio)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3020708.png)
![3-(4-fluorophenyl)-1-isopropyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B3020711.png)
![4-amino-N~3~-(4-methoxybenzyl)-N~5~-[3-(trifluoromethyl)benzyl]isothiazole-3,5-dicarboxamide](/img/structure/B3020712.png)
![3-{4-[(2-Methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B3020713.png)


![N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B3020717.png)




![2-Chloro-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]propanamide](/img/structure/B3020728.png)